beta-Amino isobutyrate
Description
Contextualization as a Non-Proteinogenic Amino Acid in Research
β-Aminoisobutyrate (BAIBA) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins during translation. nih.gov It originates from the catabolism of the branched-chain amino acid valine and the pyrimidine (B1678525) base thymine (B56734). healthmatters.io As an intermediate in these metabolic pathways, BAIBA's presence in biological systems has been known for some time, but its role was initially considered to be primarily that of a metabolic byproduct. researchgate.net
However, recent research has propelled BAIBA into the spotlight, identifying it as a molecule with significant biological activity. nih.gov Studies have demonstrated its involvement in the regulation of carbohydrate and lipid metabolism, making it a molecule of interest in the context of metabolic diseases. nih.govnih.gov Its discovery as a myokine, a substance secreted by muscle cells, has further expanded its relevance in exercise physiology and intercellular signaling. nih.govmdpi.com
Overview of its Discovery and Initial Characterization in Mammalian Metabolism
β-Aminoisobutyrate was first discovered in human urine in 1951. mdpi.comnih.gov Early research focused on its excretion patterns and its association with the catabolism of pyrimidines, specifically thymine. uva.nlrsc.org The initial steps of pyrimidine degradation, involving the enzymes dihydropyrimidine (B8664642) dehydrogenase (DPD), dihydropyrimidinase (DHP), and β-ureidopropionase (UP), lead to the formation of β-aminoisobutyric acid from thymine. uva.nlnih.gov
Further characterization revealed that BAIBA exists in two stereoisomeric forms, D-BAIBA and L-BAIBA, which are produced through different metabolic routes. mdpi.comnih.gov D-BAIBA is derived from the breakdown of thymine, while L-BAIBA is a product of L-valine catabolism. mdpi.comresearchgate.net The degradation of BAIBA was also investigated, with the enzyme alanine:glyoxylate aminotransferase 2 (AGXT2) being identified as a key player in the breakdown of D-BAIBA. mdpi.com
Significance as a Signaling Metabolite and Myokine in Mechanistic Studies
Once considered a simple metabolic intermediate, β-aminoisobutyrate is now recognized as a significant signaling metabolite. nih.govresearchgate.net This shift in understanding came with the discovery that BAIBA is secreted by skeletal muscle during exercise, classifying it as a myokine. mdpi.comnih.gov This finding suggested that BAIBA acts as a chemical messenger, carrying signals from muscle to other tissues and organs, thereby mediating some of the systemic benefits of physical activity. nih.gov
Mechanistic studies have begun to unravel the pathways through which BAIBA exerts its effects. Research has shown that BAIBA can influence gene expression and cellular processes in various tissues, including adipose tissue and the liver. mdpi.comnih.gov For instance, it has been shown to promote the "browning" of white adipose tissue, a process that increases energy expenditure. mdpi.com Furthermore, BAIBA has been found to enhance fatty acid oxidation in the liver. frontiersin.org These effects are thought to be mediated, at least in part, through the activation of key signaling pathways, such as those involving AMP-activated protein kinase (AMPK). mdpi.comnih.gov
Stereoisomeric Forms and Their Biological Relevance
β-Aminoisobutyrate exists in two stereoisomeric forms, or enantiomers: D-BAIBA and L-BAIBA. mdpi.comnih.gov These isomers have the same chemical formula but differ in the three-dimensional arrangement of their atoms. nih.gov This structural difference is significant because it leads to distinct metabolic origins and biological activities.
D-BAIBA is a product of thymine catabolism, a process that occurs in the cytoplasm. mdpi.comnih.gov In contrast, L-BAIBA is generated from the breakdown of the essential branched-chain amino acid L-valine within the mitochondria. mdpi.comnih.gov While both forms are present in mammals, their biological roles are not identical. nih.govfrontiersin.org
Research suggests that the L-isomer, L-BAIBA, is the more biologically potent form in certain contexts. nih.gov For example, studies on bone cells have shown that L-BAIBA is more effective than D-BAIBA at protecting osteocytes from cell death. nih.gov It is also the form predominantly produced by contracting muscle. nih.gov However, some studies have associated D-BAIBA with physical performance and age. nih.gov The differential effects of the two enantiomers highlight the stereospecificity of their interactions with cellular targets and signaling pathways. mdpi.com
| Feature | D-BAIBA | L-BAIBA |
| Metabolic Origin | Catabolism of Thymine | Catabolism of L-Valine |
| Primary Site of Production | Cytoplasm | Mitochondria |
| Key Degradation Enzyme | Alanine:glyoxylate aminotransferase 2 (AGXT2) | 4-aminobutyrate aminotransaminase (ABAT) |
| Reported Biological Associations | Physical performance, age | Osteocyte survival, produced by contracting muscle |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C4H8NO2- |
|---|---|
Molecular Weight |
102.11 g/mol |
IUPAC Name |
(2S)-3-amino-2-methylpropanoate |
InChI |
InChI=1S/C4H9NO2/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/p-1/t3-/m0/s1 |
InChI Key |
QCHPKSFMDHPSNR-VKHMYHEASA-M |
SMILES |
CC(CN)C(=O)[O-] |
Isomeric SMILES |
C[C@@H](CN)C(=O)[O-] |
Canonical SMILES |
CC(CN)C(=O)[O-] |
Origin of Product |
United States |
Biosynthetic and Catabolic Pathways of β Aminoisobutyrate
De Novo Synthesis Pathways
The production of BAIBA occurs through two primary catabolic pathways.
The breakdown of thymine (B56734), a component of DNA, leads to the formation of D-β-aminoisobutyrate. researchgate.netnih.govdur.ac.uk This process is a key part of pyrimidine (B1678525) metabolism. genecards.org In this pathway, thymine is catabolized to the R-enantiomer of β-aminoisobutyric acid (D-BAIBA).
The conversion of thymine to D-β-aminoisobutyrate involves a series of three enzymatic reactions. reactome.orgnih.gov
Dihydropyrimidine (B8664642) Dehydrogenase (DPYD): This is the initial and rate-limiting enzyme in the pathway. genecards.org DPYD catalyzes the reduction of thymine to dihydrothymine (B131461). nih.govoatext.com
Dihydropyrimidinase (DPYS): Dihydrothymine is then acted upon by DPYS, which opens the pyrimidine ring to form N-carbamoyl-β-aminoisobutyric acid. nih.govoatext.com
β-Ureidopropionase (UPB1): The final step is catalyzed by UPB1, which hydrolyzes N-carbamoyl-β-aminoisobutyrate to produce D-β-aminoisobutyrate, ammonia, and carbon dioxide. oatext.comoatext.com
Deficiencies in these enzymes can lead to an accumulation of their respective substrates and have clinical implications. nih.govoxjournal.org
Table 1: Key Enzymes in Thymine Catabolism
| Enzyme | Gene | Function |
|---|---|---|
| Dihydropyrimidine Dehydrogenase | DPYD | Catalyzes the initial, rate-limiting step: the reduction of thymine to dihydrothymine. genecards.orgoatext.com |
| Dihydropyrimidinase | DPYS | Catalyzes the ring opening of dihydrothymine to form N-carbamoyl-β-aminoisobutyrate. oatext.comnih.gov |
| β-Ureidopropionase | UPB1 | Catalyzes the final step: the hydrolysis of N-carbamoyl-β-aminoisobutyrate to D-β-aminoisobutyrate. oatext.comoxjournal.org |
The synthesis of D-BAIBA from thymine primarily occurs in the cytosol of liver and kidney cells. frontiersin.org The enzymes responsible for this pathway, DPYD, DPYS, and UPB1, are located in this cellular compartment. Following its cytosolic production, D-BAIBA can be further metabolized in the mitochondria. nih.govfrontiersin.org
The other enantiomer, L-β-aminoisobutyrate, is a product of the breakdown of the essential branched-chain amino acid L-valine. researchgate.netnih.gov This pathway is distinct from the thymine degradation pathway and yields the S-enantiomer of BAIBA.
A key enzyme in the final step of L-BAIBA production from L-valine is 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase. nih.govgenecards.org ABAT catalyzes the transamination of methylmalonate semialdehyde (MMSA), a downstream metabolite of L-valine, to form L-BAIBA. nih.govmdpi.com This reaction is bidirectional, meaning ABAT can also convert L-BAIBA back to MMSA. nih.govnih.gov The enzyme can also act on other substrates like γ-aminobutyric acid (GABA) and β-alanine. nih.govmdpi.com
The entire pathway of L-valine degradation, including the production of L-BAIBA, takes place within the mitochondria. frontiersin.orgnih.gov ABAT, the enzyme responsible for L-BAIBA synthesis, is a mitochondrial enzyme. nih.govmdpi.com This mitochondrial localization is significant as both the formation and further breakdown of L-BAIBA are linked to mitochondrial processes. frontiersin.org Tissues with high expression of ABAT include the liver, brain, kidneys, and muscles. nih.gov
Table 2: Comparison of D- and L-β-Aminoisobutyrate Biosynthesis
| Feature | D-β-Aminoisobutyrate | L-β-Aminoisobutyrate |
|---|---|---|
| Precursor | Thymine researchgate.netnih.gov | L-Valine nih.gov |
| Key Enzyme | DPYD, DPYS, UPB1 nih.govoatext.com | 4-Aminobutyrate Aminotransferase (ABAT) nih.govmdpi.com |
| Cellular Location | Cytosol frontiersin.org | Mitochondria frontiersin.orgnih.gov |
| Primary Tissues | Liver, Kidneys frontiersin.org | Liver, Brain, Kidneys, Muscles nih.gov |
L-Valine Catabolism to L-β-Aminoisobutyrate
Enzymatic Role of 4-Aminobutyrate Aminotransferase (ABAT)
Degradation and Further Metabolic Fate
The breakdown and subsequent metabolic processing of β-aminoisobutyrate (BAIBA) are complex, involving distinct pathways for its D- and L-stereoisomers, conversion into central metabolic intermediates, and potential interconversion between the isomers themselves.
D-β-Aminoisobutyrate Catabolism via Alanine:Glyoxylate Aminotransferase 2 (AGXT2)
The catabolism of D-β-aminoisobutyrate (D-BAIBA), also known as (R)-β-aminoisobutyrate, is primarily mediated by the mitochondrial enzyme Alanine:Glyoxylate Aminotransferase 2 (AGXT2). mdpi.commdpi.comresearchgate.net This enzyme is predominantly expressed in the liver and kidneys. mdpi.comfrontiersin.org AGXT2 is a pyridoxal-phosphate-dependent aminotransferase that catalyzes the transfer of an amino group from D-BAIBA. uniprot.org In this reaction, D-BAIBA is converted to D-methylmalonate semialdehyde (D-MMS). mdpi.commdpi.com The amino group acceptor in this transamination reaction is typically pyruvate, which is subsequently converted to L-alanine. uniprot.org
AGXT2 has a broad substrate specificity and is involved in the metabolism of several other molecules, including glyoxylate, β-alanine, and dimethylarginines. uniprot.orgnih.gov Genetic variations, or polymorphisms, in the AGXT2 gene can significantly impact the plasma and urinary concentrations of BAIBA, highlighting the enzyme's crucial role in its degradation. frontiersin.orgplos.org Studies have shown that specific AGXT2 single nucleotide polymorphisms (SNPs), such as rs37369, are associated with altered BAIBA levels in humans. frontiersin.orgplos.org
Table 1: Key Elements in D-β-Aminoisobutyrate Catabolism
| Component | Description | Primary Location |
| Substrate | D-β-Aminoisobutyrate (D-BAIBA) | Cytosol / Mitochondria |
| Enzyme | Alanine:Glyoxylate Aminotransferase 2 (AGXT2) | Mitochondria (Liver, Kidney) |
| Cofactor | Pyridoxal (B1214274) phosphate (B84403) | N/A |
| Product | D-Methylmalonate semialdehyde (D-MMS) | Mitochondria |
| Co-product | L-Alanine | Mitochondria |
L-β-Aminoisobutyrate Catabolism to L-Methylmalonate Semialdehyde
The breakdown of L-β-aminoisobutyrate (L-BAIBA), or (S)-β-aminoisobutyrate, follows a different enzymatic path. This process is catalyzed by the mitochondrial enzyme 4-aminobutyrate aminotransferase (ABAT), also known as GABA transaminase (GABA-T). mdpi.commdpi.comuniprot.org ABAT is found in various tissues, including the brain, kidney, liver, and muscles. mdpi.com
The reaction catalyzed by ABAT involves the conversion of L-BAIBA into L-methylmalonate semialdehyde (L-MMS). mdpi.commdpi.com This transamination reaction is considered bidirectional, meaning ABAT can also catalyze the reverse reaction: the synthesis of L-BAIBA from L-MMS. mdpi.commdpi.com Besides L-BAIBA, ABAT's substrates include gamma-aminobutyrate (B1235393) (GABA), β-alanine, and delta-aminovaleric acid. mdpi.com
Downstream Conversion to Propionyl-CoA and Tricarboxylic Acid Cycle Intermediates
Both catabolic pathways for D- and L-BAIBA converge on the formation of methylmalonate semialdehydes (MMS). mdpi.com These intermediates, D-MMS and L-MMS, are further metabolized by the enzyme methylmalonate-semialdehyde dehydrogenase (MMSDH). mdpi.com MMSDH oxidizes both D-MMS and L-MMS to form propionyl-CoA. mdpi.com
Propionyl-CoA is a key intermediate in cellular metabolism. It can be derived from various sources, including the catabolism of odd-chain fatty acids and certain amino acids like isoleucine, methionine, and valine. oup.comnih.gov Propionyl-CoA enters the tricarboxylic acid (TCA) cycle, a central hub of energy metabolism, after being converted to succinyl-CoA. nih.gov This conversion involves a biotin-dependent enzyme, propionyl-CoA carboxylase, which carboxylates propionyl-CoA to methylmalonyl-CoA. oup.comnih.gov Methylmalonyl-CoA is then rearranged to form succinyl-CoA, which directly participates in the TCA cycle to generate energy. nih.gov
Stereoisomer Interconversion Mechanisms and Research Hypotheses
Evidence suggests that a degree of interconversion can occur between the L- and D-enantiomers of BAIBA within biological systems. mdpi.comnih.gov The proposed mechanism for this stereoisomerization involves the respective metabolites, L-methylmalonate semialdehyde (L-MMS) and D-methylmalonate semialdehyde (D-MMS). mdpi.comiu.edu It is hypothesized that L-MMS and D-MMS can be interconverted, which would indirectly lead to the conversion of L-BAIBA to D-BAIBA and vice versa. mdpi.comnih.gov
The precise nature of this interconversion, whether it is an enzymatic process or a non-enzymatic (spontaneous) reaction, has not been definitively established, and the specific enzyme responsible has not yet been identified. mdpi.comiu.edu The existence of this crossover between the valine (source of L-BAIBA) and thymine (source of D-BAIBA) catabolic pathways is supported by observations in patients with dihydropyrimidine dehydrogenase (DPD) deficiency, where the R-enantiomer (D-BAIBA) is still found in urine despite the block in its primary synthesis pathway. researchgate.net
Regulation of β-Aminoisobutyrate Levels in Biological Systems
Role of Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) in Muscle-Derived β-Aminoisobutyrate Secretion
The transcriptional coactivator Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α) is a key regulator of BAIBA production and secretion, particularly from skeletal muscle. mdpi.comfrontiersin.orgresearchgate.net PGC-1α is known to be induced in muscle by physical exercise and plays a central role in controlling metabolic processes, including mitochondrial biogenesis and fatty acid oxidation. frontiersin.orgplos.org
Research has demonstrated that overexpression of PGC-1α in muscle cells leads to increased synthesis and secretion of BAIBA. frontiersin.orgresearchgate.net This link was confirmed in studies where exercise, a known activator of PGC-1α, resulted in elevated plasma levels of BAIBA in both mice and humans. frontiersin.org The induction of BAIBA by PGC-1α is believed to be a result of the coactivator stimulating the expression of enzymes involved in the catabolism of L-valine, the precursor to L-BAIBA. mdpi.complos.org While exercise increases both enantiomers, the contraction of isolated muscle appears to specifically increase the secretion of S-BAIBA (L-BAIBA), further supporting the link between PGC-1α, valine degradation, and BAIBA production in muscle tissue. frontiersin.org PGC-1α's influence on BAIBA production is a critical part of how exercise communicates with other tissues, such as adipose tissue, to exert its beneficial metabolic effects. researchgate.net
Table 2: Summary of Research Findings on PGC-1α and BAIBA
| Research Finding | Organism/Model | Key Implication | Reference(s) |
| PGC-1α overexpression in myocytes increases BAIBA synthesis and secretion. | Mouse muscle cells | Establishes a direct regulatory link between PGC-1α and BAIBA production. | frontiersin.orgresearchgate.net |
| Exercise-induced activation of PGC-1α increases plasma BAIBA levels. | Mice, Humans | Confirms the physiological relevance of the PGC-1α-BAIBA axis in response to exercise. | mdpi.comfrontiersin.org |
| PGC-1α likely stimulates enzymes involved in L-valine catabolism. | General hypothesis | Suggests the mechanism by which PGC-1α upregulates L-BAIBA production. | mdpi.complos.org |
| Contraction of isolated muscle increases S-BAIBA (L-BAIBA) secretion. | Mouse muscle | Pinpoints L-BAIBA as a myokine released directly from muscle during activity. | frontiersin.org |
Influence of Mitochondrial Activity on β-Aminoisobutyrate Production
The production of β-aminoisobutyrate is closely linked to mitochondrial activity. The synthesis of L-BAIBA from L-valine and the degradation of both L- and D-BAIBA are processes that occur within the mitochondria, catalyzed by mitochondrial enzymes such as ABAT and AGXT2. nih.govresearchgate.netfrontiersin.org This localization inherently ties BAIBA metabolism to the functional state of these organelles.
Physical exercise, a potent stimulator of mitochondrial biogenesis and activity, has been shown to increase circulating levels of BAIBA. wikipedia.org This increase is thought to be mediated by the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis. nih.govwikipedia.org Enhanced PGC-1α activity, as seen during exercise, leads to increased BAIBA synthesis and secretion from skeletal muscle. nih.govwikipedia.org Studies in mice have demonstrated that plasma BAIBA concentrations are significantly higher in animals with genetically overexpressed PGC-1α compared to those where the gene is knocked out. researchgate.net Therefore, enhancements in mitochondrial function, including increased density and enzymatic activity, are directly associated with BAIBA anabolism. researchgate.net
Nutritional and Cofactor Dependencies (e.g., Vitamin B6)
The enzymatic reactions central to β-aminoisobutyrate metabolism are dependent on specific cofactors, highlighting a link to nutritional status. A key example is the catabolism of D-BAIBA, which is catalyzed by alanine:glyoxylate aminotransferase 2 (AGXT2). AGXT2 is a mitochondrial enzyme that requires pyridoxal phosphate (PLP) as a cofactor to function. nih.gov
Pyridoxal phosphate is the active form of Vitamin B6. This dependency implies that the efficiency of D-BAIBA degradation can be influenced by the availability of Vitamin B6. While direct studies on the impact of Vitamin B6 deficiency on BAIBA levels are limited, the known requirement of AGXT2 for this cofactor suggests that inadequate Vitamin B6 status could potentially impair D-BAIBA catabolism, leading to its accumulation.
Genetic Influences on β-Aminoisobutyrate Metabolism (e.g., AGXT2 Polymorphisms, DPYD Deficiency)
Genetic variations in the enzymes responsible for BAIBA synthesis and degradation can significantly impact its circulating and urinary concentrations.
AGXT2 Polymorphisms: Polymorphisms in the AGXT2 gene are a major determinant of BAIBA levels, particularly D-BAIBA. plos.orgnih.gov The enzyme AGXT2 is responsible for the breakdown of D-BAIBA. nih.govmdpi.com Certain single nucleotide polymorphisms (SNPs) in the AGXT2 gene, such as rs37369 (p.Val140Ile), lead to a protein with significantly reduced enzymatic activity. plos.orgnih.gov In vitro experiments have shown that the mutant protein has lower stability and substrate binding capacity. nih.gov
This reduced function results in a condition known as hyper-β-aminoisobutyric aciduria, a benign trait characterized by markedly elevated levels of BAIBA in the urine and plasma. frontiersin.orgplos.org Individuals heterozygous or homozygous for the rs37369 SNP exhibit substantially higher BAIBA concentrations compared to those with the wild-type gene. nih.govresearchgate.net For instance, one study found that in homozygous individuals for the minor allele of rs37369, plasma BAIBA concentrations were increased by 146% and urinary concentrations by a staggering 1661% compared to wild-type individuals. nih.govresearchgate.net
| AGXT2 Genotype (rs37369) | Plasma BAIBA Increase (vs. Wild-Type) | Urinary BAIBA Increase (vs. Wild-Type) |
| Heterozygous | 54% nih.govresearchgate.net | 237% nih.govresearchgate.net |
| Homozygous (minor allele) | 146% nih.govresearchgate.net | 1661% nih.govresearchgate.net |
DPYD Deficiency: Dihydropyrimidine dehydrogenase (DPD) deficiency is an inborn error of metabolism that affects the first step in the catabolism of pyrimidine bases, including thymine. portlandpress.comfiveable.me Since D-BAIBA is a downstream product of thymine degradation, a deficiency in DPD activity disrupts its primary synthesis pathway. portlandpress.comnih.gov Consequently, patients with DPD deficiency exhibit significantly lower concentrations of BAIBA. portlandpress.comnih.gov Studies have shown that in DPD-deficient patients, plasma BAIBA levels can be reduced as much as 10-fold, with 2- to 3-fold lower concentrations observed in urine and cerebrospinal fluid compared to controls. portlandpress.comnih.govresearchgate.net This demonstrates the critical role of the DPD enzyme in the endogenous production of D-BAIBA. nih.gov
Biological Roles and Molecular Mechanisms of β Aminoisobutyrate
Modulation of Energy Metabolism in Cellular and Animal Models
BAIBA has been shown to be a key regulator of energy homeostasis, influencing both adipose tissue and hepatic metabolism. mdpi.comnih.gov Its production is stimulated by exercise, a response mediated by the transcriptional coactivator PGC-1α, and it is inversely associated with cardiometabolic risk factors in humans. bevital.nonih.gov
Adipose Tissue Remodeling and Thermogenesis
One of the most significant roles of BAIBA is its ability to remodel adipose tissue, promoting a thermogenic phenotype. This process is crucial for increasing energy expenditure and has implications for combating metabolic disorders.
BAIBA has been demonstrated to induce the "browning" of white adipose tissue (WAT), a process where white adipocytes acquire characteristics of brown adipocytes, transforming into what are known as "beige" or "brite" adipocytes. mdpi.comnih.govnih.gov This transformation is significant because while white fat primarily stores energy, brown and beige fat are specialized in dissipating energy as heat, a process called thermogenesis. jmaj.jpnih.govresearchgate.net
Studies have shown that BAIBA treatment of pre-adipocytes induces morphological changes, including an increase in the number of lipid droplets and a decrease in their size, which are characteristic features of beige adipocytes. frontiersin.orgnih.gov This browning effect has been observed in both in vitro and in vivo models, where BAIBA administration to mice led to the appearance of beige adipocytes within white fat depots. mdpi.comnih.gov This induction of a beige adipocyte phenotype is a key mechanism through which BAIBA enhances energy expenditure. mdpi.comnih.gov
The thermogenic capacity of brown and beige adipocytes is largely attributed to the presence of Uncoupling Protein 1 (UCP-1) in the inner mitochondrial membrane. jmaj.jpnih.govscientificarchives.com UCP-1 dissipates the proton gradient generated by the electron transport chain, uncoupling it from ATP synthesis and releasing energy as heat. nih.govscientificarchives.com BAIBA has been shown to upregulate the expression of UCP-1 in adipocytes. mdpi.com
Furthermore, BAIBA promotes mitochondrial biogenesis, the process of generating new mitochondria. mdpi.com This is evidenced by the increased expression of genes involved in mitochondrial function, such as Cytochrome c. mdpi.com The dual effect of increasing both the number of mitochondria and the expression of UCP-1 within them significantly enhances the thermogenic potential of adipose tissue. nih.govnih.govresearchgate.net
The effects of BAIBA on adipose tissue browning and thermogenesis are mediated, at least in part, by the Peroxisome Proliferator-Activated Receptor Alpha (PPARα). nih.govnih.gov PPARα is a nuclear receptor that functions as a transcription factor, regulating the expression of genes involved in fatty acid oxidation and energy homeostasis. mdpi.commdpi.com
Research has demonstrated that the ability of BAIBA to induce the expression of brown adipocyte-specific genes, including UCP-1, is dependent on PPARα. mdpi.comnih.gov In studies using PPARα null mice, the browning effect of BAIBA on white adipose tissue was abolished, confirming the essential role of this receptor in mediating BAIBA's actions. nih.gov This PPARα-dependent mechanism underscores the intricate signaling pathway through which BAIBA orchestrates adipose tissue remodeling. frontiersin.orgnih.gov
Regulation of Uncoupling Protein 1 (UCP-1) and Mitochondrial Biogenesis
Hepatic Metabolic Regulation
In addition to its effects on adipose tissue, BAIBA also plays a crucial role in regulating metabolism within the liver, a central organ for processing and distributing nutrients.
BAIBA has been shown to stimulate fatty acid β-oxidation in hepatocytes, the primary cells of the liver. nih.govnih.govnih.gov Fatty acid β-oxidation is the metabolic process by which fatty acids are broken down to produce energy. By enhancing this process, BAIBA helps to reduce lipid accumulation in the liver.
In vivo studies in mice have demonstrated that BAIBA treatment increases the expression of genes involved in hepatic fatty acid β-oxidation. nih.govnih.gov Similar to its action in adipose tissue, the stimulatory effect of BAIBA on hepatic fatty acid oxidation is also mediated through PPARα. nih.govresearchgate.net Experiments with PPARα null mice have shown that in the absence of this receptor, BAIBA fails to increase the expression of key β-oxidation enzymes in the liver. nih.gov These findings highlight a consistent, PPARα-dependent mechanism through which BAIBA regulates lipid metabolism in both adipose tissue and the liver.
Research Findings on β-Aminoisobutyrate's Metabolic Effects
| Model System | Tissue/Cell Type | Key Findings | Molecular Mechanism | References |
| Mouse (in vivo) | White Adipose Tissue | Induction of browning, appearance of beige adipocytes. | PPARα-dependent | mdpi.comnih.gov |
| Murine Pre-adipocytes (in vitro) | 3T3-L1 cells | Increased number and decreased size of lipid droplets, upregulation of browning markers. | Not fully elucidated | frontiersin.orgnih.gov |
| Human Pluripotent Stem Cells (in vitro) | Differentiating Adipocytes | Induction of a brown adipocyte-like phenotype. | PPARα-dependent | nih.govnih.gov |
| Mouse (in vivo) | Liver | Increased expression of fatty acid β-oxidation genes. | PPARα-dependent | nih.govnih.govresearchgate.net |
| Murine Hepatocytes (in vitro) | Primary Hepatocytes | Increased expression of fatty acid β-oxidation genes. | PPARα-dependent | nih.gov |
Role in Endoplasmic Reticulum Stress Response
β-Aminoisobutyrate (BAIBA) has been identified as a significant modulator of the endoplasmic reticulum (ER) stress response, particularly in hepatic cells. Research indicates that BAIBA can attenuate ER stress, a condition implicated in the pathogenesis of metabolic diseases. nih.gov In mouse models of type 2 diabetes induced by streptozotocin (B1681764) and a high-fat diet, oral administration of BAIBA reduced hepatic ER stress and apoptosis. nih.gov
The protective mechanism of BAIBA against ER stress appears to be mediated, at least in part, through the activation of AMP-activated protein kinase (AMPK) signaling. nih.gov Studies using human hepatocellular carcinoma (HepG2) cells have shown that BAIBA alleviates ER stress induced by glucosamine, a model for insulin (B600854) resistance. nih.gov The suppressive effects of BAIBA on these stress markers were reversed when AMPK was knocked down using siRNA, confirming the crucial role of the AMPK signaling pathway in this process. nih.gov Further in-vitro experiments demonstrated that BAIBA could also prevent ER stress and subsequent apoptosis induced by agents like thapsigargin (B1683126) and tunicamycin (B1663573) in HepG2 cells. nih.gov Interestingly, in the absence of an ER stress-inducing agent like glucosamine, BAIBA did not show a significant effect on AMPK phosphorylation, suggesting its action is more pronounced under conditions of cellular stress. mdpi.comnih.gov This activation of AMPK by BAIBA during ER stress is considered favorable for lipid metabolism, as it can help reduce lipid accumulation and the production of apolipoprotein B-containing lipoproteins in hepatocytes. mdpi.com
Carbohydrate Metabolism Interplay
BAIBA plays a multifaceted role in the regulation of carbohydrate metabolism, influencing glucose homeostasis through various signaling pathways. It has been shown to improve glucose metabolism and avert diet-induced obesity in animal models. nih.gov
A central mechanism of BAIBA's metabolic action is the activation of the AMP-activated protein kinase (AMPK) and Protein Kinase B (Akt) signaling pathways. nih.govfrontiersin.org These pathways are critical regulators of cellular energy homeostasis and insulin signaling.
Studies have consistently shown that BAIBA treatment increases the phosphorylation, and thus activation, of both AMPK and Akt. mdpi.commdpi.comresearchgate.net For instance, in rat pheochromocytoma (PC12) cells, L-BAIBA stimulation significantly increased the phosphorylation of both AMPK and Akt, which was associated with protection against oxidative stress-induced apoptosis. researchgate.net Similarly, in hepatic cells, BAIBA treatment restored the reduced AMPK phosphorylation seen in diabetic mice and glucosamine-treated HepG2 cells. nih.gov The activation of AMPK and Akt by BAIBA is a key event that triggers downstream effects, including the modulation of ER stress, regulation of glucose uptake, and improvement of insulin signaling. mdpi.commdpi.commdpi.com
| Cellular Model/Condition | Observed Effect on AMPK | Observed Effect on Akt | Reference |
|---|---|---|---|
| Human Hepatoma (HepG2) cells with Glucosamine-induced ER Stress | Increased Phosphorylation (Activation) | Not specified | nih.govmdpi.com |
| Type 2 Diabetic Mice (Hepatic Tissue) | Restored Phosphorylation (Activation) | Improved Phosphorylation (Activation) | nih.govresearchgate.net |
| Rat Pheochromocytoma (PC12) cells | Increased Phosphorylation (Activation) | Increased Phosphorylation (Activation) | researchgate.net |
| General Cellular Response | Increased Signaling/Activation | Increased Signaling/Activation | mdpi.commdpi.com |
BAIBA also influences the insulin signaling cascade by affecting the Insulin Receptor Substrate 1 (IRS-1), a key docking protein that links the insulin receptor to downstream signaling molecules. mdpi.commdpi.comnih.gov Effective insulin signaling relies on the proper phosphorylation of IRS-1. nih.govuniprot.org Research indicates that BAIBA enhances IRS-1 signaling. mdpi.commdpi.com In diabetic mice, BAIBA treatment was shown to attenuate hepatic insulin resistance and improve insulin signaling, which included the enhanced phosphorylation of IRS-1 at tyrosine residue 632. nih.govresearchgate.net The energy regulators AMPK and Akt, which are activated by BAIBA, are known to regulate pathways involving IRS-1. nih.govfrontiersin.org By improving the function and signaling capacity of IRS-1, BAIBA helps to combat insulin resistance and enhance the cellular response to insulin. mdpi.commdpi.com
Activation of AMPK and AKT Signaling Pathways
Intercellular Communication and Signaling Pathways
Myokine Function and Systemic Endocrine Effects
β-Aminoisobutyrate is recognized as a myokine, a signaling molecule produced and released by muscle fibers, particularly during exercise, that exerts endocrine effects on distant organs. nih.govfrontiersin.orgwikipedia.org Although it is a small molecule metabolite and not a peptide, it functions like a myokine in facilitating inter-organ communication. frontiersin.orgnih.gov The production of BAIBA in muscle is stimulated by the transcriptional co-activator PGC-1α, which is upregulated during physical activity. wikipedia.orgnih.govbevital.no Once released into circulation, BAIBA travels to various tissues to exert its biological effects. wikipedia.org
The systemic endocrine effects of BAIBA are significant and contribute to the health benefits associated with exercise. One of its most well-documented effects is the "browning" of white adipose tissue, where it activates the expression of thermogenic genes, leading to increased energy expenditure. wikipedia.orgnih.govbevital.no It also enhances fatty acid β-oxidation in the liver. nih.govfrontiersin.org These actions contribute to a reduction in body fat mass and protect against diet-induced obesity. nih.govnih.gov In humans, circulating plasma levels of BAIBA increase after exercise and are inversely correlated with cardiometabolic risk factors, including fasting glucose, insulin, and total cholesterol. bevital.nohealthmatters.io Furthermore, the L-isoform of BAIBA has been shown to act as an osteocyte survival factor, protecting bone cells from oxidative stress-induced death, thereby highlighting its role in bone health. nih.gov
| Target Tissue | Effect | Mediating Factor/Pathway | Reference |
|---|---|---|---|
| White Adipose Tissue | Induces "browning" (expression of brown fat genes) | PPARα | frontiersin.orgwikipedia.orgnih.gov |
| Liver | Increases fatty acid β-oxidation | PPARα | nih.govfrontiersin.org |
| Bone (Osteocytes) | Protects against oxidative stress-induced cell death | MRGPRD Receptor | mdpi.comnih.gov |
| Systemic | Improves insulin sensitivity and glucose tolerance | AMPK, Akt, IRS-1 signaling | researchgate.netnih.gov |
| Systemic | Reduces body fat mass | Increased energy expenditure and fat oxidation | nih.govnih.gov |
Beta-aminoisobutyrate (BAIBA) is a non-proteinogenic amino acid, meaning it is not incorporated into proteins. fiveable.me It is produced in the body as a result of the breakdown of the pyrimidine (B1678525) nucleotides thymine (B56734) and valine. nih.govfrontiersin.org BAIBA exists in two forms, or enantiomers: L-BAIBA and D-BAIBA. nih.gov Research has increasingly pointed to BAIBA's role as a signaling molecule with effects on various tissues and metabolic processes. nih.govfrontiersin.org
Receptor-Mediated Actions (e.g., MRGPRD, GPR41)
BAIBA exerts some of its effects by interacting with specific receptors on the surface of cells. One such receptor is the Mas-related G-protein-coupled receptor type D (MRGPRD). iu.edumdpi.comnih.gov Both L-BAIBA and D-BAIBA can signal through MRGPRD in osteocytes, but they activate different downstream pathways. iu.edu L-BAIBA is more effective than D-BAIBA at preventing age-related osteocyte death through this receptor. mdpi.comnih.gov MRGPRD is also known to be activated by other small molecules like β-alanine. researchgate.net
Another receptor implicated in BAIBA's actions is GPR41, which is predominantly found in white adipocytes. mdpi.comnih.gov While the direct interaction is still under investigation, it is thought that BAIBA may act on fat cells through this receptor. mdpi.comnih.gov GPR41 is also activated by short-chain fatty acids, and the similar effects of propionate (B1217596) and BAIBA on leptin secretion by adipocytes suggest a possible shared mechanism involving GPR41. nih.gov
| Receptor | Known Ligands Including BAIBA | Primary Tissue/Cell Types of Expression | Potential Downstream Effects of BAIBA Binding |
| MRGPRD | L-BAIBA, D-BAIBA, β-alanine | Osteocytes, Neurons of dorsal root ganglia, Urinary bladder, Testis, Uterus, Arteries | Regulation of Fgf23, Prevention of osteocyte apoptosis, Activation of distinct signaling pathways (Gαs/cAMP/PKA/β-catenin and Gαq/PKC/CREB by L-BAIBA; Gαi/NF-κB by D-BAIBA) |
| GPR41 | Short-chain fatty acids (e.g., propionate, butyrate), Potentially BAIBA | White adipocytes, Sympathetic neurons, Colon epithelial cells, Endothelial cells, Mononuclear cells | Modulation of leptin secretion, Regulation of energy balance |
Modulation of Other Receptor Systems (e.g., Glycine (B1666218), GABA Receptors in CNS)
Evidence suggests that BAIBA can also modulate the activity of other important receptor systems in the central nervous system (CNS). mdpi.commdpi.com It has been proposed that BAIBA, similar to other β-amino acids like β-alanine and taurine, can bind to and activate glycine receptors. mdpi.comnih.gov These receptors are not only present in the brain but also in various other cells throughout the body, where they can have anti-inflammatory and cytoprotective effects. mdpi.com
Furthermore, BAIBA may also activate GABA receptors. mdpi.comnih.gov Like glycine receptors, GABA receptors are found both within and outside the CNS and are involved in modulating cell proliferation and immune responses. mdpi.com L-BAIBA, in particular, has been shown to activate glycine, GABA-A, and GABA-B receptors in the central nervous system. mdpi.com
Involvement in Nucleotide Salvage and Turnover Pathways
β-Aminoisobutyrate is a key intermediate in the catabolism (breakdown) of pyrimidine nucleotides, specifically thymine. fiveable.me When nucleic acids are broken down, the resulting nucleotides can either be degraded or reutilized through salvage pathways. The degradation of thymine-containing nucleotides leads to the formation of β-aminoisobutyrate. fiveable.menih.gov
This process is significant as the levels of BAIBA can serve as an indicator of DNA turnover. fiveable.me The pyrimidine ring is opened and degraded into soluble structures like β-aminoisobutyrate, which can then be further metabolized. uoanbar.edu.iq Ultimately, β-aminoisobutyrate can be converted into methylmalonyl-CoA and then succinyl-CoA, which can enter the citric acid cycle for energy production. nih.govdypds.com The measurement of BAIBA in urine can be used to estimate the turnover of DNA or deoxythymidine nucleotides.
Cellular Homeostasis and Stress Response Mechanisms
Regulation of Bone Metabolism in Osteocytes and Osteoprogenitor Cells
Recent studies have highlighted the role of BAIBA in maintaining bone health by influencing the cells within the bone. nih.govfrontiersin.org It appears to play a part in regulating the differentiation of osteoprogenitor cells, which are the precursors to bone-forming cells. nih.govresearchgate.netresearchgate.net
L-BAIBA has been identified as a protective factor for osteocytes, the most abundant type of cell in bone. nih.gov It helps prevent the death of these cells caused by reactive oxygen species (ROS), which are harmful molecules that can damage cells. This protective effect is mediated through the MRGPRD receptor. By preventing the breakdown of mitochondria, the energy-producing centers of the cell, L-BAIBA helps maintain osteocyte viability. Research in mice has shown that BAIBA can prevent bone loss in a model of osteocyte apoptosis (programmed cell death). nih.gov Interestingly, the protective effect of BAIBA on bone appears to diminish with age, which may be due to a reduction in the expression of its receptor, MRGPRD. frontiersin.org
The continuous process of bone remodeling involves a delicate balance between the activity of osteoblasts (cells that form new bone) and osteoclasts (cells that break down old bone). plos.orgatlantic-bone-screen.com An imbalance in this activity can lead to bone diseases. atlantic-bone-screen.com BAIBA has been shown to influence this balance, primarily by affecting osteoblasts. nih.govresearchgate.net
Studies have suggested that BAIBA can promote the proliferation and differentiation of osteoblasts. nih.gov For instance, in mouse embryonic osteoblast precursor cells, BAIBA treatment led to increased cell proliferation and differentiation in a dose-dependent manner. nih.gov This was accompanied by an increase in the expression of osteoblast transcriptional regulators and osteoprotegerin (OPG), a protein that inhibits the formation of osteoclasts. nih.gov The regulation of bone metabolism by L-BAIBA does not seem to occur through the sclerostin or RANKL/OPG pathways that are typically associated with osteoblast regulation. nih.gov Instead, the evidence points towards a mechanism centered on osteoblast activity rather than a direct effect on osteoclasts. nih.govresearchgate.net
| Cell Type | Effect of BAIBA | Key Molecular Mediators |
| Osteocytes | Prevents apoptosis induced by reactive oxygen species (ROS) | MRGPRD receptor, Mitochondria |
| Osteoprogenitor Cells | Regulates differentiation | TGF-β pathway (suggested) |
| Osteoblasts | Promotes proliferation and differentiation | Increased ROS production, Upregulation of osteoblast transcriptional regulators and OPG |
| Osteoclasts | Indirectly influenced through osteoblast activity (no direct effect observed) | N/A |
Cellular Homeostasis and Stress Response Mechanisms
Impact on Osteocyte Survival and Differentiation
Anti-inflammatory Actions and Cytokine Modulation (e.g., TNFα, IL-6)
β-Aminoisobutyrate has demonstrated notable anti-inflammatory properties by influencing cellular signaling pathways and reducing the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). Research indicates that BAIBA's anti-inflammatory effects are frequently mediated through the AMP-activated protein kinase (AMPK) pathway.
In various cell types, BAIBA has been shown to suppress inflammatory responses triggered by agents like lipopolysaccharide (LPS) or high levels of fatty acids. For instance, in 3T3-L1 adipocytes, BAIBA treatment effectively nullified the LPS-induced secretion of pro-inflammatory cytokines, including TNFα. nih.gov This effect was linked to a reduction in the phosphorylation of key inflammatory signaling molecules, Nuclear Factor-kappa B (NF-κB) and its inhibitor, IκB. nih.gov Similarly, in human umbilical vascular endothelial cells (HUVECs) and THP-1 monocytes, BAIBA inhibited the LPS-induced secretion of pro-inflammatory cytokines by suppressing the phosphorylation of NF-κB. nih.gov This anti-inflammatory action is crucial in contexts like atherosclerosis, where BAIBA can ameliorate LPS-induced reactions through an AMPK-dependent mechanism. nih.gov
Further studies have elaborated on this mechanism. In both in vitro and in vivo models, BAIBA significantly suppressed downstream inflammatory cytokines by inhibiting the phosphorylation of IκBα and the subsequent nuclear translocation of NF-κB. fitnyc.edu In mice with high-fat diet-induced obesity, BAIBA treatment led to a decrease in plasma levels of TNFα. mdpi.com It also downregulated palmitate-induced IL-6 gene expression in murine C2C12 myocytes. mdpi.com Moreover, in vascular smooth muscle cells (VSMCs) from spontaneously hypertensive rats, exogenous BAIBA was found to inhibit the release of inflammatory cytokines. tandfonline.com This was achieved by diminishing the phosphorylation and nuclear translocation of the p65 subunit of NF-κB and impeding IκBα phosphorylation and degradation. tandfonline.com
Beyond the NF-κB pathway, BAIBA has also been reported to reverse palmitic acid-induced hypothalamic inflammation and reduce the expression of the inflammatory enzyme cyclooxygenase 2. frontiersin.org These findings collectively underscore BAIBA's capacity to modulate inflammatory responses by targeting central signaling pathways and reducing the expression and secretion of key cytokines like TNFα and IL-6. mdpi.comfrontiersin.org
Research Findings on BAIBA's Anti-inflammatory Actions
| Cell/Model Type | Inflammatory Stimulus | Key Findings | Referenced Pathway(s) | Citation |
| 3T3-L1 Adipocytes | Lipopolysaccharide (LPS) | Abrogated secretion of TNFα and MCP-1. | Reduced NF-κB and IκB phosphorylation. | nih.gov |
| HUVECs & THP-1 Monocytes | Lipopolysaccharide (LPS) | Inhibited secretion of pro-inflammatory cytokines; Decreased adhesion of monocytes to endothelium. | AMPK-dependent; Inhibition of NF-κB phosphorylation. | nih.gov |
| C2C12 Myocytes | Palmitate | Downregulated IL-6 gene expression. | AMPK–PPARδ pathway. | fitnyc.edumdpi.com |
| Vascular Smooth Muscle Cells (VSMCs) from SHR | Hypertension | Inhibited release of inflammatory cytokines. | Diminished phosphorylation of p65 NF-κB and STAT3; Retarded IκBα phosphorylation. | tandfonline.com |
| High-Fat Diet Mice | High-Fat Diet | Decreased plasma levels of TNFα. | Not specified. | mdpi.com |
| Hypothalamus (in vivo) | Palmitic Acid | Reversed hypothalamic inflammation and microglia activation; Reduced cyclooxygenase 2 expression. | Not specified. | frontiersin.org |
Amelioration of Oxidative Stress through AMPK Phosphorylation and Nitric Oxide Synthesis
β-Aminoisobutyrate plays a crucial role in protecting cells from oxidative stress, a condition characterized by an imbalance between reactive oxygen species (ROS) and antioxidants. nih.gov This protective effect is largely mediated through the activation of AMP-activated protein kinase (AMPK), a key cellular energy sensor, which in turn can influence nitric oxide (NO) synthesis and mitochondrial function. frontiersin.orgnih.gov
Studies have shown that L-BAIBA can protect neuron-like PC12 cells from oxidative stress induced by hydrogen peroxide (H₂O₂). nih.govjeoct.com Pretreatment with L-BAIBA significantly suppressed H₂O₂-induced ROS production and subsequent apoptosis. nih.govresearchgate.net This protective mechanism was demonstrated to be dependent on the activation of both the AMPK and PI3K/Akt pathways, as inhibiting these pathways abolished L-BAIBA's anti-apoptotic effects. nih.govjeoct.comresearchgate.net
The activation of AMPK by BAIBA is a recurring theme in its mechanism against oxidative stress. In the renal medulla of hypertensive rats, BAIBA was found to upregulate AMPK phosphorylation levels. nih.gov This activation was associated with an increase in nitric oxide (NO), L-arginine (a substrate for NO synthesis), and the activity of nitric oxide synthase (NOS). nih.gov Therefore, BAIBA may alleviate oxidative stress by phosphorylating AMPK and subsequently increasing NO levels, which can have protective effects in the vasculature. frontiersin.orgnih.gov The activation of AMPK is known to be a response to cellular stress, and nitric oxide itself can induce AMPK activation, suggesting a complex feedback loop where AMPK plays a central role in the recovery from NO-induced cellular damage. nih.gov
Furthermore, in vascular smooth muscle cells from hypertensive rats, BAIBA was shown to inhibit oxidative stress by activating the AMPK/sirtuin 1 (SIRT1) axis. tandfonline.com This activation led to the dissociation of the transcription factor Nrf2 from its inhibitor Keap1, allowing Nrf2 to promote the expression of antioxidant genes. tandfonline.com The interplay between AMPK activation, improved mitochondrial function, and enhanced antioxidant defenses highlights the multifaceted approach by which BAIBA ameliorates oxidative stress. tandfonline.comfrontiersin.org
Research Findings on BAIBA's Role in Oxidative Stress
| Cell/Model Type | Oxidative Stressor | Key Findings | Referenced Pathway(s) | Citation |
| PC12 Cells | Hydrogen Peroxide (H₂O₂) | Suppressed ROS production and apoptosis. | Activation of AMPK and PI3K/Akt pathways. | nih.govjeoct.comresearchgate.net |
| Renal Medulla (Hypertensive Rats) | Hypertension | Upregulated AMPK phosphorylation, NO levels, and NOS activity. | AMPK activation. | nih.gov |
| Vascular Smooth Muscle Cells (VSMCs) from SHR | Hypertension | Inhibited oxidative damage. | Activation of AMPK/SIRT1 axis; Triggered Nrf2 dissociation from Keap1. | tandfonline.com |
| Rat Renal Fibroblasts (NRK-49F) | Angiotensin II (Ang II) | Improved oxidative stress by decreasing ROS levels and increasing antioxidant factors. | Not specified. | nih.gov |
Analytical Methodologies and Research Techniques for β Aminoisobutyrate
Chromatographic Separation Techniques
Chromatography is a fundamental technique for separating BAIBA from other structurally similar amino acids and compounds present in complex biological samples like urine, serum, and plasma. nih.govbevital.no The choice of chromatographic method depends on the specific requirements of the study, including the desired resolution, sensitivity, and throughput.
Ion-Exchange Chromatography Applications
Ion-exchange chromatography (IEC) is a powerful method for separating molecules based on their net charge. This technique has been successfully applied to the quantification of BAIBA in biological fluids. nih.gov In a typical IEC setup for amino acid analysis, a cation-exchange column is used. The separation relies on the electrostatic interactions between the charged amino acid molecules and the charged stationary phase of the column. umbc.edu
One notable application involves a rapid, automated dual-column cation-exchange chromatographic method for determining BAIBA and β-alanine in physiological fluids. nih.gov This method utilizes a modified amino acid analyzer with two ion-exchange columns and a single sodium citrate (B86180) buffer. nih.gov By carefully synchronizing the elution patterns and alternating the use of the two columns, analyses can be completed in as little as 40 minutes per sample. nih.gov This approach offers excellent long-term precision and analytical recovery. nih.gov
A preparative method based on ion-exchange chromatography has also been developed for the quantitative isolation of BAIBA from urine samples, highlighting the versatility of this technique for both analytical and preparative purposes. nih.gov
Table 1: Performance of a Dual-Column Ion-Exchange Chromatography Method for BAIBA Analysis in Urine
| Parameter | Value | Reference |
| Analysis Time per Sample | 40 minutes | nih.gov |
| Long-Term Precision | 1.9% | nih.gov |
| Analytical Recovery | 102% | nih.gov |
High-Performance Liquid Chromatography (HPLC) Methodologies
High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of amino acids, including BAIBA. nih.govresearchgate.net To enhance detection sensitivity, especially when using ultraviolet (UV) or fluorescence detectors, a pre-column derivatization step is often employed. nih.govmdpi.com This involves reacting the amino acids with a reagent that attaches a chromophore or fluorophore, making them more easily detectable. nih.gov
A common derivatizing agent is o-phthalaldehyde (B127526) (OPA), which reacts with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. nih.gov One optimized reversed-phase HPLC method involves the pre-column derivatization of amino acids with OPA, followed by isocratic elution on an octadecylsilane (B103800) (C18) column and fluorescence detection. nih.gov This method is particularly useful for resolving BAIBA from β-alanine, which can be challenging due to their structural similarity. nih.gov
The choice of mobile phase is critical for achieving good separation. A study investigating the separation of eight aminobutyric acid isomers, including the D- and L-isomers of BAIBA, utilized a C8 column with a gradient elution system. The mobile phases consisted of water with 0.1% formic acid and a mixture of acetonitrile (B52724), water, and formic acid. nih.gov
Table 2: Example of an HPLC Method for BAIBA Analysis
| Parameter | Description | Reference |
| Derivatization Agent | o-phthalaldehyde (OPA) | nih.gov |
| Column Type | Octadecylsilane (C18) | nih.gov |
| Elution Mode | Isocratic | nih.gov |
| Detection Method | Fluorescence at 340 nm | nih.gov |
| Analysis Time | 15 minutes | nih.gov |
Gas Chromatography (GC) Approaches
Gas chromatography (GC) is another powerful technique for the analysis of small, volatile, and thermally stable compounds. For non-volatile compounds like amino acids, a derivatization step is necessary to increase their volatility. alexandraatleephillips.com GC is often coupled with mass spectrometry (GC-MS) for highly sensitive and specific detection. bevital.nomdpi.com
GC-MS has been widely used in metabolomics studies to identify and quantify a range of metabolites, including amino acids, in biological samples. mdpi.comnih.gov The process typically involves the extraction of metabolites, followed by chemical derivatization to make them suitable for GC analysis. mdpi.com For instance, a targeted GC-MS metabolomics approach has been used to measure polar metabolites in serum, identifying numerous significantly altered metabolites. mdpi.com
The derivatized samples are injected into the GC, where they are separated on a capillary column before being detected by the mass spectrometer. mdpi.comresearchgate.net The choice of column and temperature program is crucial for achieving good separation of the analytes. mdpi.com
Capillary Electrophoresis with Laser-Induced Fluorescence (CE-LIF)
Capillary electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. When coupled with laser-induced fluorescence (LIF) detection, CE-LIF offers exceptional sensitivity, making it suitable for the analysis of low-abundance analytes in complex matrices. nih.govresearchgate.netnih.gov
Similar to HPLC, a derivatization step is required to label the amino acids with a fluorescent tag. nih.gov A commonly used derivatizing agent is 3-(4-carboxybenzoyl)-2-quinoline-carboxaldehyde (CBQCA), which allows for the simultaneous monitoring of multiple amino acids with nanomolar and even subnanomolar detection limits. nih.gov
CE-LIF has been successfully applied to the analysis of microdialysate samples, enabling the detection of fast and transient changes in extracellular amino acid concentrations. nih.gov The technique is valued for its high sensitivity, ease of use, and the ability to monitor several amino acids in a single run, all while consuming very small sample volumes. nih.govmdpi.com
Mass Spectrometry-Based Quantification
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is renowned for its high sensitivity and selectivity, making it an indispensable tool for the quantification of biomolecules. protocols.io
Liquid Chromatography-Mass Spectrometry (LC-MS) Protocols
The coupling of liquid chromatography with mass spectrometry (LC-MS) combines the excellent separation capabilities of LC with the highly sensitive and specific detection of MS. This hybrid technique is a cornerstone of modern bioanalysis and is frequently used for the quantification of BAIBA and other metabolites. nih.govthermofisher.com
In a typical LC-MS/MS protocol for amino acid analysis, the sample is first subjected to chromatographic separation on a suitable column. nih.gov An Intrada Amino Acid column, for example, can be used with a gradient elution system to separate individual amino acids. nih.gov The mobile phases often consist of an aqueous solution containing a salt like ammonium (B1175870) formate (B1220265) and an organic solvent such as acetonitrile with a small amount of formic acid. nih.gov
Following separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used ionization technique for polar molecules like amino acids. wur.nl The analytes are then detected using tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity. nih.gov This approach allows for the accurate quantification of a wide range of amino acids in small sample volumes, such as 5 µL of mouse plasma. nih.gov
A study aimed at resolving the eight isomers of aminobutyric acid, including D- and L-BAIBA, employed LC-MS/MS with Marfey's reagent derivatization. nih.gov This method allowed for the successful separation and quantification of these closely related isomers in human serum. nih.gov
Table 3: Key Parameters of an LC-MS/MS Method for Amino Acid Analysis
| Parameter | Description | Reference |
| Chromatographic Column | Intrada Amino Acid (50 × 3 mm, 3 μm) | nih.gov |
| Mobile Phase A | 100 mM ammonium formate in water | nih.gov |
| Mobile Phase B | Acetonitrile: water: formic acid (95:5:0.3, v:v:v) | nih.gov |
| Ionization Mode | Positive Ion Mode | nih.gov |
| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.gov |
| Total Run Time | 13 minutes | nih.gov |
Isotopic Labeling Strategies for Metabolic Flux Analysis
Isotopic labeling is a powerful tool for elucidating the metabolic pathways involving β-aminoisobutyrate. By introducing substrates labeled with stable isotopes like ¹³C or ²H (deuterium), researchers can trace the atoms as they are incorporated into BAIBA and its metabolites. This approach, known as metabolic flux analysis (MFA), provides quantitative insights into the rates of metabolic reactions. nih.govmdpi.com
When conducting these experiments, a labeled substrate, such as ¹³C-labeled glucose or valine, is introduced to cells or organisms. d-nb.infocreative-proteomics.com The labeled atoms are then tracked through various metabolic pathways. d-nb.info It is essential to ensure that the intracellular metabolites reach an isotopic steady state, where the isotopic labeling remains constant over time. d-nb.info This is typically validated by measuring labeling at multiple time points. d-nb.info Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are the primary techniques used to measure the resulting mass isotopomer distributions in downstream metabolites. d-nb.infonih.govnih.gov
For example, deuterium-labeled amino acid feeding experiments have been used to study the biosynthesis of related compounds, providing a model for how similar strategies could be applied to BAIBA. researchgate.netdatapdf.com In studies of γ-aminobutyric acid (GABA), another aminobutyric acid isomer, deuterium-labeled GABA (D6-GABA) has been used to investigate its uptake, translocation, and metabolism. nih.gov The analysis of labeled metabolites, such as D4-succinic acid derived from D6-GABA, confirms the metabolic conversion pathways. nih.gov These approaches allow for the discovery and confirmation of metabolic pathways and the quantification of metabolic fluxes. nih.govfrontiersin.org
The choice of isotopic tracer is critical and depends on the specific metabolic pathway being investigated. nih.gov For instance, to study the catabolism of valine leading to S-BAIBA, ¹³C-labeled valine would be an appropriate tracer. Similarly, to investigate the thymine (B56734) degradation pathway that produces R-BAIBA, labeled thymine could be used. The resulting labeling patterns in BAIBA and its downstream products provide detailed information about the relative contributions of different pathways to its synthesis and degradation. mdpi.com
Sample Preparation and Derivatization for Enhanced Detection
Accurate measurement of β-aminoisobutyrate in biological samples such as plasma, urine, or tissues often requires meticulous sample preparation and chemical derivatization to improve its detection by analytical instruments. mdpi.comnih.gov Biological matrices are complex, and a protein precipitation step is often necessary. restek.com For instance, sulfosalicylic acid can be used to precipitate proteins from plasma samples before analysis. restek.com
Derivatization is a key step that chemically modifies BAIBA to enhance its properties for separation and detection, particularly for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). ddtjournal.comresearchgate.net This process can improve the volatility of BAIBA for GC analysis or enhance its ionization efficiency for MS detection. ddtjournal.com
Several derivatization reagents are used for amino acids like BAIBA. For example, N-trifluoroacetylated isopropyl esters of BAIBA have been used for its chiral separation by GC. researchgate.net Another common approach involves using reagents that introduce a fluorescent or UV-absorbing tag, which significantly improves detection sensitivity in HPLC. researchgate.net For instance, orthophthaldialdehyde (OPA) in the presence of a thiol, such as N-isobutyryl-L-cysteine (IBLC), can be used to form fluorescent derivatives of BAIBA enantiomers, allowing for their detection by fluorescence detectors after HPLC separation. frontiersin.org Marfey's reagent is another tool used to derivatize aminobutyric acid isomers for LC-MS/MS analysis, aiding in their resolution. nih.gov Fluorenylmethyl chloroformate (FMOC-Cl) is also a well-established reagent for derivatizing amino acids to yield stable, fluorescent derivatives suitable for automated analysis. nih.gov
The choice of derivatization reagent and method depends on the analytical platform and the specific requirements of the study. ddtjournal.comnumberanalytics.com For example, some reagents are designed to improve separation on reversed-phase columns, while others are chosen to generate specific fragment ions in MS/MS analysis, which increases the specificity and sensitivity of quantification. ddtjournal.com Dual derivatization techniques, which involve sequential or simultaneous reactions, can further enhance detectability and separability. numberanalytics.com
Stereoisomer-Specific Analysis and Enantiomeric Resolution
β-Aminoisobutyrate exists as two stereoisomers, or enantiomers: (R)-BAIBA and (S)-BAIBA. These enantiomers have distinct metabolic origins and potentially different physiological functions, making their separate analysis crucial. frontiersin.orgmdpi.com (R)-BAIBA is primarily a catabolite of the pyrimidine (B1678525) base thymine, while (S)-BAIBA is derived from the amino acid valine. frontiersin.orgfrontiersin.org
Several analytical techniques have been developed for the enantiomeric resolution of BAIBA. Chiral chromatography is the most common approach, utilizing a chiral stationary phase (CSP) in either GC or HPLC to separate the enantiomers. nih.govscielo.br For example, a chiral SPP-TeicoShell column has been successfully used in LC-MS/MS systems to separate D- and L-BAIBA (equivalent to R- and S-BAIBA). nih.gov Another method involves dual-column reversed-phase HPLC with fluorescence detection of derivatized BAIBA enantiomers. frontiersin.org
Derivatization with a chiral reagent can also be used to form diastereomers, which can then be separated on a non-chiral column. This approach has been a cornerstone of stereospecific analysis for many years. nih.govgoogle.com Early studies often employed GC-based methods for the stereospecific analysis of D- and L-BAIBA. nih.gov
Recent studies have highlighted the importance of analyzing both enantiomers. For instance, research has shown that in human plasma, (R)-BAIBA is the predominant enantiomer at baseline. frontiersin.orgfrontiersin.org Following exercise, the concentrations of both (R)- and (S)-BAIBA have been observed to increase. frontiersin.org These findings underscore the need for analytical methods that can accurately and reliably distinguish between the two enantiomers to fully understand the biology of BAIBA.
| Enantiomer | Primary Metabolic Origin | Key Research Findings |
| (R)-BAIBA | Catabolism of Thymine frontiersin.orgmdpi.com | Predominant enantiomer in human plasma and urine at baseline. frontiersin.org Levels increase after acute aerobic exercise. frontiersin.org |
| (S)-BAIBA | Catabolism of Valine frontiersin.orgmdpi.com | Present at much lower concentrations than R-BAIBA in plasma and urine. frontiersin.org Levels also increase after acute aerobic exercise. frontiersin.org May protect osteocytes from oxidative stress-induced cell death. frontiersin.org |
Integration of Methodologies in Metabolomics Research
The comprehensive study of β-aminoisobutyrate is often conducted within the broader context of metabolomics, which aims to measure the complete set of small-molecule metabolites in a biological sample. frontiersin.orgnih.govnih.gov This requires the integration of various analytical platforms and data analysis techniques. mdpi.com
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the workhorse technologies in metabolomics. nih.govmdpi.comresearchgate.net LC-MS is particularly versatile, capable of analyzing a wide range of metabolites, including non-volatile and thermally labile compounds like BAIBA, often with minimal derivatization. mdpi.com Different LC separation modes, such as reversed-phase and hydrophilic interaction chromatography (HILIC), can be employed to achieve broad metabolite coverage. mdpi.comwellcomeopenresearch.org Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity, allowing for the targeted quantification of specific metabolites like BAIBA even in complex mixtures. nih.govresearchgate.net
Metabolomics studies can be either targeted or untargeted. mdpi.com Targeted metabolomics focuses on the quantitative analysis of a predefined set of metabolites, including BAIBA, and is often used to test specific hypotheses. nih.govmdpi.com Untargeted metabolomics, on the other hand, aims to measure as many metabolites as possible to discover novel biomarkers or metabolic perturbations associated with a particular physiological state or disease. frontiersin.orgmdpi.com
The integration of isotopic labeling with metabolomics provides a powerful approach to trace metabolic pathways on a system-wide scale. frontiersin.org By analyzing the incorporation of stable isotopes into a wide range of metabolites, researchers can map metabolic fluxes throughout the metabolic network. frontiersin.org
Data from these diverse analytical techniques are then integrated and analyzed using bioinformatics tools to identify patterns and correlations. For example, metabolomic profiling has been used to identify perturbations in amino acid metabolism, including changes in BAIBA levels, in various conditions. nih.govresearchgate.net This integrated approach allows researchers to move beyond the measurement of a single molecule and gain a more holistic understanding of the metabolic context in which β-aminoisobutyrate functions.
Mechanistic Implications of β Aminoisobutyrate in Disease Models and Biomarker Research
Contribution to Metabolic Dysregulation in Experimental Models
Role in Animal Models of Obesity and Insulin (B600854) Resistance
β-Aminoisobutyrate (BAIBA), a metabolite of thymine (B56734) and valine, has demonstrated a protective role against diet-induced obesity in animal models. nih.gov Supplementation with BAIBA has been shown to significantly improve the metabolic profile in mice with partial leptin deficiency, protecting them from obesity. researchgate.net In these models, BAIBA is thought to contribute to lower adiposity by promoting the browning of white adipose tissue and enhancing fat oxidation. researchgate.net Studies have shown that BAIBA can increase the browning of white adipose tissue and enhance hepatic free fatty acid β-oxidation, which helps prevent obesity and cardiovascular disease. researchgate.net
In the context of insulin resistance, research indicates that obese adolescents have 29% lower concentrations of BAIBA compared to their normal-weight counterparts, and these levels are negatively correlated with insulin sensitivity. researchgate.net Animal studies further support the role of BAIBA in improving insulin sensitivity. nih.govmdpi.com It has been shown to reduce fasting blood glucose levels in type 2 diabetes models and improve insulin resistance. researchgate.net For instance, in rats with heart failure, BAIBA administration improved energy metabolism. frontiersin.org While the addition of branched-chain amino acids (BCAAs) to a high-fat diet can induce obesity and insulin resistance in mice, BAIBA, a BCAA metabolite, appears to have opposing, beneficial effects.
However, the effects of BAIBA can be influenced by the specific animal model. In leptin-deficient ob/ob mice, BAIBA treatment did not lead to changes in lipid parameters, whereas in heterozygous ob/+ mice, it resulted in lower postprandial triglycerides and fasting cholesterol levels. frontiersin.org This suggests that the metabolic state of the animal can modulate the response to BAIBA. In older, spontaneously obese rats, hepatocytes did not show insulin resistance with regard to the uptake of aminoisobutyrate. nih.gov
Pathways Involved in Cellular Dysfunctions Related to Glucose Metabolism
β-Aminoisobutyrate (BAIBA) influences glucose metabolism through various cellular pathways, primarily by improving insulin sensitivity and glucose homeostasis. mdpi.comfrontiersin.org In mouse models of type 2 diabetes mellitus (T2DM) and insulin resistance, BAIBA has been shown to significantly lower blood glucose levels. frontiersin.org While a large human cohort study found an inverse correlation between serum BAIBA levels and serum insulin concentrations, the causal relationship remains to be fully elucidated. frontiersin.org
One of the key mechanisms through which BAIBA exerts its effects is the activation of AMP-activated protein kinase (AMPK). frontiersin.org AMPK activation is a major target for treating insulin-resistant diabetes. mdpi.com In hepatocytes, BAIBA-induced AMPK activation can be beneficial for lipid metabolism by reducing lipid accumulation. nih.gov In skeletal muscle, BAIBA has been shown to enhance glucose uptake. nih.gov
Furthermore, BAIBA has been found to increase signaling in the Akt and insulin receptor substrate pathways while decreasing the expression of gluconeogenic enzymes. mdpi.com The PI3K-AKT-mTOR pathway is a classic insulin signaling cascade, and BAIBA's influence on Akt suggests its involvement in this regulatory network. nih.gov In pancreatic β-cells, which are crucial for insulin secretion, mitochondria play a key role in glucose-stimulated insulin secretion. frontiersin.org Some studies suggest that BAIBA can downregulate mitochondrial energy metabolism and insulin release in pancreatic β-cell lines in vitro. frontiersin.org
The degradation of D-BAIBA is catalyzed by the mitochondrial enzyme alanine-glyoxylate aminotransferase 2 (AGXT2). frontiersin.orgresearchgate.net This enzyme is also involved in the metabolism of other molecules that can influence metabolic health. mdpi.com
Association with Lipid Metabolism Disorders in Preclinical Studies
β-Aminoisobutyrate (BAIBA) has been shown to play a significant role in regulating lipid metabolism in various preclinical models, with effects observed in the liver, adipose tissue, and skeletal muscle. nih.gov In animal models, BAIBA has been found to protect against diet-induced obesity by inducing the "browning" of white adipose tissue, a process that increases fatty acid oxidation and improves insulin sensitivity. nih.govmdpi.com This myokine, produced during physical activity, can increase hepatic fatty acid oxidation and decrease hepatic lipogenesis by activating peroxisome proliferator-activated receptor alpha (PPARα). researchgate.net
Studies in mice have demonstrated that BAIBA supplementation enhances hepatic β-oxidation of fatty acids. researchgate.net It has been observed to increase the expression of genes involved in fatty acid oxidation, such as CPT1, acyl-CoA oxidase, and fatty acid-binding protein 3 (Fabp3). researchgate.net In vivo studies have confirmed that BAIBA promotes free fatty acid (FFA) oxidation in the livers of normal mice. nih.gov This contributes to maintaining lipid homeostasis and preventing lipid metabolism disorders. nih.gov
The effects of BAIBA on lipid profiles can vary depending on the specific preclinical model. For instance, in leptin-deficient obese (ob/ob) mice, BAIBA treatment did not alter lipid parameters. frontiersin.org However, in heterozygous (ob/+) mice, it led to lower postprandial triglyceride and fasting cholesterol levels. frontiersin.org In ApoE-knockout mice, oral administration of BAIBA did not cause significant changes in serum total cholesterol, HDL-c, LDL-c, or triglyceride levels. frontiersin.org Conversely, in a mouse model of type 2 diabetes induced by a high-fat diet and low-dose streptozotocin (B1681764), oral BAIBA administration upregulated serum fasting FFA, triglycerides, and LDL levels. frontiersin.org This suggests that BAIBA may increase lipolysis in adipocytes to compensate for decreased serum FFA levels or even elevate them to maintain lipid homeostasis. frontiersin.org
The enzyme responsible for D-BAIBA degradation, alanine-glyoxylate aminotransferase 2 (AGXT2), also plays a role in lipid metabolism regulation. Knocking out the AGXT2 gene in mice resulted in downregulated serum BAIBA levels, indicating that AGXT2 may influence lipid metabolism through its action on L-BAIBA or other substrates. frontiersin.org
Engagement in Inflammation and Oxidative Stress Pathways in Disease Models
β-Aminoisobutyrate (BAIBA) has been shown to participate in the regulation of inflammation and oxidative stress in various disease models. frontiersin.orgnih.govresearchgate.net In diabetic mice, BAIBA injection led to a decrease in myocardial tissue lipid peroxidation, creatine (B1669601) kinase, malondialdehyde (MDA), and TNFα, while increasing the antioxidant protein glutathione. nih.gov It also reduced hepatic MDA protein expression levels. nih.gov These findings suggest that BAIBA can mitigate oxidative stress. nih.gov
The anti-inflammatory effects of BAIBA are mediated, in part, by the AMP-activated protein kinase (AMPK)-dependent inhibition of nuclear factor kappa B (NF-κB). nih.gov This action has been observed to be dependent on PPARδ in skeletal muscle cells. nih.gov Furthermore, BAIBA has been reported to reduce hyperlipidemia-induced endoplasmic reticulum stress and protect hepatocytes from apoptosis. researchgate.net
In vascular endothelial cells, BAIBA can significantly reduce oxidative stress by regulating the PGC-1β-estrogen-related receptor (ERRα)/PPAR-δ/PPAR-γ pathway, which is related to mitochondrial function. nih.gov L-BAIBA, in particular, has been noted to improve oxidative stress in H2O2-treated mouse pheochromocytoma cells. nih.gov AMPK is a crucial factor in ameliorating oxidative stress, and research has shown that BAIBA upregulates AMPK phosphorylation levels in the renal medulla of hypertensive rats, which may improve oxidative stress by increasing nitric oxide (NO) levels. nih.gov
The interplay between oxidative stress and inflammation is a key factor in the pathogenesis of metabolic diseases. mdpi.commednexus.org Oxidative stress can create a cytotoxic inflammatory environment, for example, in pancreatic islets, which contributes to the destruction of beta cells. mednexus.org The production of reactive oxygen species (ROS) can promote the conversion of anti-inflammatory M2 macrophages into pro-inflammatory M1 macrophages, which release inflammatory cytokines. mednexus.org BAIBA's ability to modulate these pathways highlights its potential therapeutic relevance.
Genetic Predisposition and β-Aminoisobutyrate Metabolic Phenotypes
DPYD Deficiency and Altered Pyrimidine (B1678525) Catabolism
Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of the pyrimidine bases thymine and uracil (B121893). nih.govresearchgate.netportlandpress.com This metabolic pathway breaks down thymine into (R)-β-aminoisobutyrate ((R)-BAIBA) and uracil into β-alanine. nih.govresearchgate.netportlandpress.com A deficiency in the DPYD enzyme, an autosomal recessive inherited disorder, disrupts this process, leading to the accumulation of thymine and uracil in bodily fluids. wikilectures.euuva.nl This condition is also known as combined uraciluria-thyminuria. mhmedical.com
Consequently, the production of the downstream metabolites, including (R)-BAIBA, is significantly impaired. uva.nlmhmedical.com The S-enantiomer of BAIBA, (S)-BAIBA, is primarily derived from the catabolism of the amino acid valine, a separate pathway. nih.govresearchgate.netportlandpress.com In patients with DPD deficiency, there is a marked alteration in BAIBA concentrations. Studies have shown that while the levels of β-alanine are only slightly decreased in the plasma and urine of DPD-deficient individuals, the concentration of β-aminoisobutyrate is drastically reduced. nih.govresearchgate.netportlandpress.com This suggests that under these pathological conditions, the catabolism of valine can still contribute to the production of BAIBA. nih.govresearchgate.net
The clinical presentation of complete DPD deficiency in children can include severe neurological symptoms such as epilepsy and mental retardation. wikilectures.eu A partial deficiency may become apparent in adult patients undergoing treatment with the chemotherapeutic agent 5-fluorouracil, which is catabolized by DPD. uva.nlmhmedical.com The impaired degradation of the drug leads to toxicity, manifesting as neutropenia, stomatitis, and neurological symptoms. wikilectures.eu The measurement of BAIBA levels, therefore, serves as a critical diagnostic marker for this metabolic disorder. nih.govhealthmatters.io
| Biological Fluid | Change in β-Aminoisobutyrate (BAIBA) Concentration in DPD Deficiency | Reference |
|---|---|---|
| Plasma | Strongly decreased (approx. 10-fold) | nih.govresearchgate.netportlandpress.com |
| Urine | Decreased (approx. 2-3-fold) | nih.govresearchgate.netportlandpress.com |
| Cerebrospinal Fluid (CSF) | Decreased (approx. 2-3-fold) | nih.govresearchgate.netportlandpress.com |
Investigation as a Mechanistic Biomarker in Research Contexts
β-aminoisobutyrate is increasingly investigated as a mechanistic biomarker in various research contexts, providing insights into fundamental cellular processes and systemic metabolic regulation.
β-aminoisobutyrate (BAIBA) serves as an indicator of nucleic acid turnover because it is a direct catabolic product of thymine, a primary component of DNA. healthmatters.io When cells undergo proliferation or apoptosis, DNA is broken down, releasing thymine, which is then metabolized into BAIBA. healthmatters.io Therefore, the rate of BAIBA excretion can reflect the rate of cellular turnover. healthmatters.io In cancer research, because malignant cells exhibit altered RNA metabolism and an increased turnover of nucleic acids compared to normal cells, modified nucleosides and their metabolites are excreted in larger amounts. nih.govresearchgate.net While many common nucleosides can be recycled via salvage pathways, certain modified nucleosides and pyrimidine breakdown products like BAIBA are ultimately excreted, making them potential biomarkers. nih.govresearchgate.net
In-vitro studies have explored the relationship between cell proliferation and amino acid transport. For instance, in glioma cell lines, the influx of aminoisobutyric acid (AIB), a related amino acid, was found to be inversely related to the proliferation index. nih.gov This suggests that as tumor cells' growth conditions become less optimal, they may up-regulate amino acid transporters. nih.gov Furthermore, research on cultured adult human beta-cells has used lineage-tracing to demonstrate that dedifferentiated cells, derived from insulin-producing beta-cells, can proliferate significantly in vitro. nih.gov While not directly measuring BAIBA, such studies on cellular proliferation provide the foundational context for why a metabolite like BAIBA could be a useful, non-invasive biomarker for these dynamic cellular processes. nih.govhelmholtz-munich.de
In numerous animal studies, β-aminoisobutyrate has been identified as a key signaling metabolite that correlates with and can modulate disruptions in metabolic pathways, particularly those related to lipid and glucose metabolism. frontiersin.orgnih.gov BAIBA is recognized as a myokine, produced and secreted by skeletal muscle during physical activity, which can protect against diet-induced obesity in animal models. nih.govmdpi.com
Research in mice has shown that BAIBA administration induces the "browning" of white adipose tissue, increasing the expression of genes associated with brown adipocytes and enhancing fatty acid oxidation. mdpi.comresearchgate.netfrontiersin.org This process is linked to improved insulin sensitivity and reduced body fat mass. mdpi.comresearchgate.net In mouse models of type 2 diabetes, BAIBA has been shown to lower blood glucose levels, restore impaired insulin signaling, and reduce fat accumulation in the liver. frontiersin.orgresearchgate.net The metabolic effects of BAIBA are often mediated through the activation of key regulatory proteins such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). nih.govplos.orgresearchgate.net For example, in heart failure rat models, BAIBA administration increased AMPK phosphorylation, improved cardiac energy metabolism, and reduced cardiomyocyte apoptosis. frontiersin.org Studies also indicate that the L-enantiomer of BAIBA (L-BAIBA) can prevent reactive oxygen species-induced apoptosis in osteocytes, thereby protecting against bone loss. frontiersin.org
| Animal Model | Metabolic Disruption | Key Findings on BAIBA's Role | Reference |
|---|---|---|---|
| Mice (ob/ob and ob/+) on High-Calorie Diet | Obesity, Hepatic Steatosis, Glucose Intolerance | BAIBA prevented or limited weight gain, steatosis, and glucose intolerance in partially leptin-deficient (ob/+) mice, associated with increased fatty acid oxidation. | researchgate.net |
| Mice (Type 2 Diabetes models) | Insulin Resistance, Hyperglycemia | BAIBA administration improved glucose homeostasis and insulin sensitivity. | frontiersin.orgresearchgate.net |
| Mice (Diet-induced obesity) | Obesity, Lipid Metabolism Disorder | BAIBA induced browning of white fat, increased hepatic β-oxidation, and decreased body fat. | mdpi.comnih.gov |
| Rats (Heart Failure model) | Cardiac Dysfunction, Apoptosis | BAIBA improved cardiac function, increased AMPK phosphorylation, and reduced cardiomyocyte apoptosis. | frontiersin.org |
| Mice (Antipsychotic-induced weight gain) | Metabolic Complications | Changes in hypothalamic L-BAIBA levels were linked to the metabolic side effects of certain atypical antipsychotics. | mdpi.com |
β-aminoisobutyrate has emerged as a significant signaling molecule in exercise physiology, often termed an "exerkine," that helps mediate the systemic benefits of physical activity. frontiersin.orgnih.gov It is a catabolite of both the pyrimidine thymine and the branched-chain amino acid valine, and its production is notably increased in skeletal muscle during exercise. frontiersin.orgfrontiersin.orgnih.gov This exercise-induced BAIBA is then released into circulation, where it can exert effects on distant tissues. nih.govfrontiersin.orgnih.gov
Research in both human and animal models has consistently demonstrated an increase in plasma BAIBA levels following acute and chronic exercise. frontiersin.orgnih.gov For instance, one study found that a single session of acute aerobic exercise in humans led to significant increases in the plasma concentrations of both R-BAIBA and S-BAIBA. frontiersin.orgnih.gov In mice, three weeks of voluntary wheel running resulted in significantly higher serum BAIBA levels and a more than five-fold increase in BAIBA concentrations within the gastrocnemius muscle. nih.gov
The proposed mechanism for these benefits involves BAIBA's ability to stimulate the expression of brown adipocyte-specific genes in white fat depots, a process that increases energy expenditure and improves glucose homeostasis. frontiersin.orgnih.gov It also enhances hepatic fatty acid oxidation. frontiersin.orgnih.gov In vitro experiments on pancreatic beta-cells have suggested that BAIBA can influence insulin release by modulating mitochondrial energy metabolism. nih.gov These findings collectively position BAIBA as a key mechanistic link between physical exercise and metabolic adaptations, such as improved insulin sensitivity and lipid metabolism. frontiersin.orgnih.gov
| Study Type | Exercise Protocol | Key Findings on BAIBA Levels | Reference |
|---|---|---|---|
| Human Study | Acute Aerobic Exercise (1 hour at 40% Ppeak) | Plasma R-BAIBA increased by 13% and S-BAIBA by 20% post-exercise. | frontiersin.orgnih.gov |
| Human Study | Two-legged dynamic knee-extensor exercise | Skeletal muscle was identified as a secretor of BAIBA during exercise. | nih.gov |
| Mouse Study | Voluntary Wheel Running (3 weeks) | Serum BAIBA levels significantly increased; gastrocnemius muscle BAIBA increased 5.2-fold. | nih.gov |
| Rat Study | Hypoxic Training (4 weeks) | BAIBA levels increased in the gastrocnemius muscle and blood of obese rats. | frontiersin.orgnih.gov |
Future Directions and Emerging Research Avenues in β Aminoisobutyrate Biology
Elucidation of Novel Receptors and Binding Partners
While the Mas-related G-protein coupled receptor member D (MRGPRD) has been identified as a receptor for β-Aminoisobutyrate (BAIBA), particularly the L-enantiomer, the full spectrum of its receptors and binding partners remains an active area of investigation. researchgate.netnih.gov Research suggests that other receptors may be involved in mediating the diverse effects of BAIBA. For instance, there is evidence that BAIBA may interact with GPR41, a G-protein coupled receptor predominantly expressed in white adipocytes. nih.gov Additionally, like other β-amino acids, BAIBA has been shown to bind to and activate glycine (B1666218) receptors, although the physiological significance of this interaction is thought to be limited due to concentration differences. nih.gov
Recent studies have also pointed towards L-BAIBA acting as an activator of GABA-B and group-III metabotropic glutamate (B1630785) (III-mGlu) receptors in the central nervous system. nih.gov The identification of these and potentially other novel receptors is crucial for a comprehensive understanding of BAIBA's signaling pathways. Future research will likely focus on high-throughput screening assays to identify new binding partners and utilizing techniques like affinity chromatography and mass spectrometry to isolate and identify receptor complexes. Understanding the full repertoire of BAIBA's molecular interactions will be key to unlocking its therapeutic potential.
Exploration of Uncharacterized Metabolic Transformations and Pathways
The metabolic pathways of β-Aminoisobutyrate (BAIBA) are complex, involving both its synthesis from thymine (B56734) and valine and its subsequent degradation. frontiersin.org While the primary routes of BAIBA metabolism are known, there are still uncharacterized transformations and pathways that require further exploration. The catabolism of thymine produces D-BAIBA, while L-valine degradation yields L-BAIBA. frontiersin.org The enzyme alanine-glyoxylate aminotransferase 2 (AGXT2) plays a key role in the degradation of D-BAIBA. nih.govresearchgate.net
Future research is needed to fully delineate all the enzymes and intermediate metabolites involved in BAIBA's lifecycle. It is important to investigate whether BAIBA can be converted into other bioactive molecules and to understand the regulation of its metabolic enzymes under different physiological and pathological conditions. For example, while D-BAIBA is considered the preferred substrate for AGXT2, the complete metabolic fate of both enantiomers is not fully understood. frontiersin.org The potential for cross-over between the thymine and valine catabolic pathways also warrants further investigation. researchgate.net Unraveling these uncharacterized metabolic routes could reveal new biological functions and regulatory mechanisms of BAIBA.
Advanced Mechanistic Studies on Cellular and Systemic Effects
β-Aminoisobutyrate (BAIBA) has been shown to exert a wide range of effects at both the cellular and systemic levels, including the "browning" of white fat, improved glucose homeostasis, and protection against metabolic diseases. mdpi.comnih.gov However, the precise molecular mechanisms underlying these effects are not fully elucidated. Advanced mechanistic studies are needed to dissect the signaling cascades and downstream targets of BAIBA in various tissues.
At the cellular level, research has shown that BAIBA can influence mitochondrial function. In human podocytes, L-BAIBA treatment led to increased respiratory parameters and mitochondrial biogenesis. researchgate.net In skeletal muscle, BAIBA has been shown to drive a fiber-type switch towards a more oxidative phenotype. physiology.org Systemically, BAIBA has been found to be inversely correlated with cardiometabolic risk factors in humans. nih.gov Future studies should employ sophisticated techniques such as live-cell imaging, single-cell RNA sequencing, and knockout/knock-in animal models to trace the precise molecular events triggered by BAIBA. These investigations will be critical for understanding how BAIBA orchestrates its beneficial effects on a whole-body level.
Development of Advanced Analytical Techniques for Comprehensive Profiling
Accurate and sensitive measurement of β-Aminoisobutyrate (BAIBA) and its metabolites is essential for understanding its biology. The development of advanced analytical techniques is crucial for the comprehensive profiling of BAIBA in various biological matrices. Current methods often rely on liquid chromatography-mass spectrometry (LC-MS). frontiersin.org However, there is a need for more refined techniques that can distinguish between the different stereoisomers of BAIBA and quantify low-abundance metabolites.
Hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry has shown promise in separating and quantifying BAIBA from its isomers. mdpi.com Future advancements could include the development of novel derivatization reagents to enhance the sensitivity and specificity of detection, as well as the application of high-resolution mass spectrometry for untargeted metabolomics studies to discover novel BAIBA-related compounds. The ability to perform in-depth profiling of BAIBA and its metabolic network will provide a more complete picture of its physiological roles.
Investigating Stereospecificity in Biological Functions and Therapeutic Target Identification
β-Aminoisobutyrate (BAIBA) exists as two stereoisomers, (R)-BAIBA (D-BAIBA) and (S)-BAIBA (L-BAIBA), which are derived from the catabolism of thymine and valine, respectively. frontiersin.org Emerging evidence suggests that these enantiomers may have distinct biological functions. For example, L-BAIBA has been shown to be more potent than D-BAIBA in preventing age-induced osteocyte death, an effect mediated through the MRGPRD receptor. nih.gov
It is crucial to systematically investigate the stereospecificity of BAIBA's interactions with its receptors and its effects on various biological processes. This will require the synthesis of pure enantiomers of BAIBA and their use in a wide range of in vitro and in vivo assays. Understanding the specific roles of each stereoisomer will be critical for identifying the most effective form for therapeutic applications. For instance, if one enantiomer is more active or has a better safety profile, it would be the preferred candidate for drug development. This knowledge will enable the precise targeting of specific pathways and the design of more effective therapeutic strategies. medrxiv.org
Integration with Systems Biology and Multi-Omics Approaches
To gain a holistic understanding of the complex roles of β-Aminoisobutyrate (BAIBA) in health and disease, it is essential to integrate data from multiple "omics" platforms using a systems biology approach. nih.gov This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to construct comprehensive models of BAIBA's biological networks. nih.govrsc.org
By integrating these diverse datasets, researchers can identify novel genes, proteins, and metabolites that are associated with BAIBA's effects. oup.com For example, a multi-omics approach could be used to identify the genetic variants that influence BAIBA levels, the signaling pathways that are activated by BAIBA in different tissues, and the metabolic changes that occur in response to BAIBA treatment. medrxiv.org This integrated approach will not only provide a deeper understanding of BAIBA's mechanisms of action but also help to identify new biomarkers for disease and novel targets for therapeutic intervention.
Q & A
Q. What experimental methodologies are recommended for detecting beta-amino isobutyrate in biological samples?
this compound (BAIB) can be quantified using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) due to its low molecular weight and polar nature. For example, in ASD cohort studies, multivariate analysis incorporating LC-MS identified BAIB alongside sulfate metabolites and uridine as key classifiers . To minimize interference from matrix effects, derivatization (e.g., using dansyl chloride) enhances detection sensitivity in complex biological fluids like plasma or cerebrospinal fluid.
Q. How is this compound synthesized for in vitro studies?
BAIB is typically synthesized via enzymatic or chemical routes. A microbial biosynthesis approach involves engineering E. coli or yeast strains to express thymine catabolism enzymes, such as alanine:glyoxylate aminotransferase 2 (AGXT2), which regulates BAIB levels . Chemical synthesis may employ β-keto acid precursors and reductive amination. Purity validation requires nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC), with protocols detailed in polymer synthesis studies involving beta-amino esters .
Q. What is the established role of this compound in mitochondrial metabolism?
BAIB is a thymine catabolism product linked to mitochondrial function. AGXT2, a mitochondrial enzyme, modulates its circulating levels. Studies suggest BAIB influences energy metabolism by interacting with acyl-carnitine pathways, though its exact mechanism remains under investigation .
Advanced Research Questions
Q. How can researchers reconcile contradictory findings on this compound levels in neurological disorders like ASD?
Discrepancies in BAIB levels (e.g., higher vs. lower in ASD cohorts) may stem from methodological variability (e.g., sample preparation, detection limits) or population heterogeneity. A 2022 study recommends stratified analysis by age, dietary habits, and mitochondrial function biomarkers to isolate confounding factors . Cross-validation using orthogonal techniques (e.g., NMR alongside LC-MS) and replication in independent cohorts are critical for resolving contradictions.
Q. What experimental designs are optimal for studying this compound’s interaction with mitochondrial enzymes?
In vitro assays using purified AGXT2 or CRISPR-edited cell lines can elucidate BAIB-enzyme kinetics. Isotopic tracing (e.g., ¹³C-labeled thymine) tracks BAIB production and turnover. For in vivo models, knockout mice lacking AGXT2 provide insights into BAIB’s systemic effects. These approaches are detailed in metabolic flux analyses and polymer degradation studies .
Q. How does this compound influence polymer stability in biomedical applications?
In poly(beta-amino ester) synthesis, BAIB derivatives exhibit pH-dependent degradation. Cyclic stress tests (e.g., oscillatory rheometry) and accelerated aging protocols (e.g., elevated temperature/humidity) assess mechanical stability. Degradation byproducts are profiled via gel permeation chromatography (GPC) and Fourier-transform infrared spectroscopy (FTIR) .
Q. What strategies mitigate analytical challenges in quantifying this compound in heterogeneous samples?
Matrix-matched calibration curves and internal standards (e.g., deuterated BAIB) improve quantification accuracy. For tissue samples, homogenization in ice-cold methanol followed by solid-phase extraction (SPE) reduces lipid/protein interference. Method validation should adhere to FDA guidelines for bioanalytical assays, as outlined in mitochondrial disorder studies .
Contradiction Analysis and Methodological Pitfalls
Q. Why do some studies report BAIB as a biomarker for mitochondrial dysfunction, while others do not?
Variability arises from differences in sample types (e.g., plasma vs. urine), analytical platforms, and normalization methods (e.g., creatinine vs. total protein). A 2022 multivariate analysis highlights that BAIB’s diagnostic power increases when combined with sulfate metabolites, underscoring the need for multi-analyte panels .
Q. What are common pitfalls in designing BAIB-related in vivo experiments?
Key pitfalls include:
- Dietary confounders : BAIB levels fluctuate with thymine-rich diets. Controlled feeding regimens are essential.
- Enzyme activity assays : AGXT2 activity is tissue-specific; homogenization methods must preserve mitochondrial integrity.
- Ethical constraints : Human studies require rigorous IRB/IEC oversight, as per clinical trial guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
